Antiproliferative Activity in MCF-7 Breast Cancer Cells: 7-(Chloromethyl)-1-benzofuran vs. Other Benzofuran Derivatives
In a comparative antiproliferative assay against the human breast cancer cell line MCF-7, 7-(chloromethyl)-1-benzofuran (reported as compound 7) exhibited an IC50 value of 28 ± 3 µM following a 72-hour incubation period as measured by MTT assay [1]. This represents a 1.9-fold improvement in potency compared to the structurally related compound 2 (IC50 = 52 ± 4 µM) and a >3.6-fold improvement over compounds 1 and 6 (IC50 > 100 µM) within the same experimental series [1]. The quantified difference underscores that the 7-position chloromethyl substitution confers superior antiproliferative activity relative to other substitution patterns on the benzofuran scaffold under identical assay conditions.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 28 ± 3 µM |
| Comparator Or Baseline | Compound 2: 52 ± 4 µM; Compound 1: >100 µM; Compound 6: >100 µM |
| Quantified Difference | 1.9-fold lower IC50 vs. Compound 2; >3.6-fold lower IC50 vs. Compounds 1 and 6 |
| Conditions | MCF-7 human breast cancer cell line; 72 hr incubation; MTT assay |
Why This Matters
This quantifiable potency advantage informs selection for anticancer screening programs where MCF-7 is a primary model, as the 7-substituted isomer demonstrates significantly higher antiproliferative activity than several close structural analogs.
- [1] PMC6271662. Table 2. IC50 values of compounds. Molecules. 2014;19(6):7679-7688. View Source
